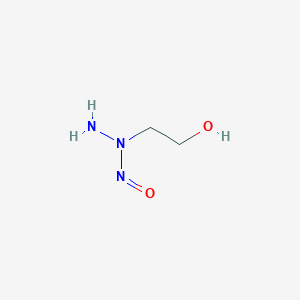
N-(2-Hydroxyethyl)nitrous hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)nitrous hydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a nitrous group and a hydroxyethyl group attached to the hydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)nitrous hydrazide typically involves the reaction of hydrazine with an appropriate aldehyde or ketone. One common method is the reaction of hydrazine hydrate with 2-hydroxyethyl nitrite under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the nitrous group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as copper or rhodium can also enhance the efficiency of the reaction .
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)nitrous hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrous group to an amine group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro compounds, amines, and various substituted hydrazides .
科学研究应用
N-(2-Hydroxyethyl)nitrous hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and Schiff bases.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of N-(2-Hydroxyethyl)nitrous hydrazide involves its interaction with cellular components. The compound can form hydrazones with aldehydes and ketones, which can then undergo further reactions. It is believed to exert its effects by interfering with cellular respiration and DNA synthesis, leading to cell death in microbial and cancer cells .
相似化合物的比较
Similar Compounds
Hydrazine: A simple hydrazide with similar reactivity but lacks the hydroxyethyl and nitrous groups.
N-(2-Hydroxyethyl)hydrazine: Similar structure but without the nitrous group.
Nitrohydrazine: Contains a nitro group but lacks the hydroxyethyl group.
Uniqueness
N-(2-Hydroxyethyl)nitrous hydrazide is unique due to the presence of both the hydroxyethyl and nitrous groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
62507-63-5 |
|---|---|
分子式 |
C2H7N3O2 |
分子量 |
105.10 g/mol |
IUPAC 名称 |
N-amino-N-(2-hydroxyethyl)nitrous amide |
InChI |
InChI=1S/C2H7N3O2/c3-5(4-7)1-2-6/h6H,1-3H2 |
InChI 键 |
KWCMSDGNMDJZHR-UHFFFAOYSA-N |
规范 SMILES |
C(CO)N(N)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14514081.png)
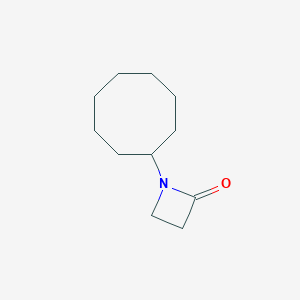
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)





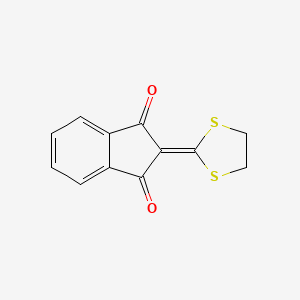
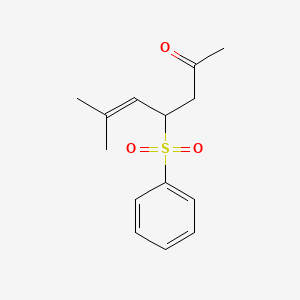
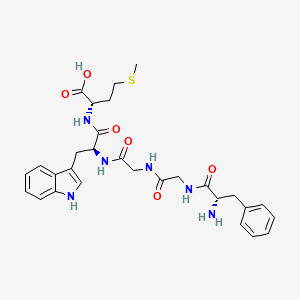
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
